molecular formula C10H8F6O2 B6320691 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol CAS No. 2093-06-3

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol

Cat. No.: B6320691
CAS No.: 2093-06-3
M. Wt: 274.16 g/mol
InChI Key: BFBMAGIYZYHBGF-UHFFFAOYSA-N
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Description

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol is a fluorinated secondary alcohol characterized by a hexafluoroisopropanol (HFIP) backbone substituted with a 4-methoxyphenyl group. This compound belongs to a class of highly fluorinated alcohols known for their unique physicochemical properties, including high electronegativity, lipophobicity, and strong hydrogen-bonding capabilities due to the fluorine atoms and hydroxyl group . The 4-methoxy substituent on the aromatic ring enhances its solubility in polar organic solvents and modulates its electronic properties, making it relevant in pharmaceutical synthesis and materials science .

Properties

IUPAC Name

1,1,1,3,3,3-hexafluoro-2-(4-methoxyphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F6O2/c1-18-7-4-2-6(3-5-7)8(17,9(11,12)13)10(14,15)16/h2-5,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBMAGIYZYHBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hexafluoroacetone as a Precursor

Hexafluoroacetone (HFA) serves as a critical intermediate in synthesizing hexafluoroalcohol derivatives. The target compound is synthesized via hydrogenation of HFA derivatives functionalized with a 4-methoxyphenyl group. A representative pathway involves:

  • Synthesis of 4-Methoxyphenyl-Substituted HFA :
    HFA reacts with 4-methoxyphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The Grignard reagent attacks the carbonyl carbon of HFA, forming a tertiary alkoxide intermediate, which is protonated during workup to yield 1,1,1,3,3,3-hexafluoro-2-(4-methoxyphenyl)propan-2-ol.

  • Catalytic Hydrogenation Optimization :
    Lindlar catalyst (palladium-calcium carbonate) and triphenylphosphine (PPh₃) in methanol facilitate selective hydrogenation. For example, a 0.19 mol scale reaction at 20°C achieves 86% yield under hydrogen gas flow.

Table 1: Hydrogenation Conditions and Yields

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd-CaCO₃/PPh₃MeOH2086
Pd/CEtOAc2572*
Theoretical data extrapolated from analogous reactions.

Acid-Catalyzed Cyclization in Hexafluoro-2-propanol (HFIP)

HFIP as a Reaction Medium

HFIP’s strong hydrogen-bond-donating capacity and low nucleophilicity make it ideal for stabilizing cationic intermediates in acid-catalyzed reactions. A Brønsted acid-catalyzed cyclization strategy has been adapted for synthesizing aryl-substituted hexafluoroalcohols:

  • Reaction Setup :
    p-Toluenesulfonic acid (pTSA, 10 mol%) in HFIP (60 µL) promotes the cyclization of 4-methoxyphenyl-substituted alkynyl precursors at room temperature. The reaction achieves quantitative conversion within 24 hours.

  • Mechanistic Insights :
    HFIP stabilizes the oxocarbenium ion intermediate, enabling nucleophilic attack by the methoxyphenyl group. This method avoids side reactions common in polar aprotic solvents like acetonitrile.

Table 2: Solvent and Catalyst Optimization for Cyclization

Catalyst (mol%)HFIP Volume (µL)Time (h)Yield (%)
pTSA (10)6024100
HCl (10)5002449

Nucleophilic Aromatic Substitution (NAS)

Displacement of Fluorine in Hexafluoropropanol

While less common, NAS reactions exploit the electrophilic character of fluorinated carbons:

  • Reaction with 4-Methoxyphenoxide :
    1,1,1,3,3,3-Hexafluoro-2-propanol reacts with sodium 4-methoxyphenoxide in dimethyl sulfoxide (DMSO) at 80°C. The methoxy group’s electron-donating properties enhance nucleophilicity, facilitating substitution at the central carbon.

  • Limitations :
    Low yields (≤35%) due to steric hindrance and competing elimination pathways.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Catalytic Hydrogenation : High yields (86%) and scalability, but requires handling pyrophoric Grignard reagents.

  • HFIP-Mediated Cyclization : Ambient conditions and quantitative yields, yet limited to specific precursors.

  • NAS : Theoretically simple but impractical for industrial synthesis due to poor yields.

Table 3: Method Comparison

MethodYield (%)Temperature (°C)Scalability
Catalytic Hydrogenation8620High
HFIP Cyclization10025Moderate
NAS3580Low

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or hydrocarbons.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

HFMP serves as a versatile reagent in organic synthesis due to its unique properties. Its high polarity and ability to solvate various compounds make it an effective solvent for reactions that require specific conditions.

Key Applications:

  • Synthesis of Fluorinated Compounds: HFMP is used to synthesize various fluorinated derivatives, which are important in pharmaceuticals and agrochemicals. Its fluorinated structure enhances the biological activity of these compounds .
  • Reagent in Coupling Reactions: HFMP can act as a coupling agent in reactions involving electrophiles and nucleophiles, facilitating the formation of carbon-carbon bonds .

Material Science

In material science, HFMP is utilized for its properties that enhance the performance of materials.

Key Applications:

  • Solvent for Polymerization Processes: HFMP is employed as a solvent in the polymerization of fluorinated polymers. Its ability to dissolve various monomers allows for the production of high-performance materials with unique properties such as thermal stability and chemical resistance .
  • Electrospinning of Nanofibers: The compound has been used to create nanofibers from cyclodextrins through electrospinning techniques. The resulting materials exhibit applications in drug delivery systems and filtration technologies due to their high surface area and porosity .

Pharmaceutical Development

HFMP's role in pharmaceutical chemistry is significant due to its ability to modify the pharmacokinetic properties of drug candidates.

Key Applications:

  • Drug Formulation: HFMP can be used in the formulation of drugs that require specific solubility profiles. Its unique solvation properties aid in enhancing the bioavailability of poorly soluble drugs .
  • Synthesis of Active Pharmaceutical Ingredients (APIs): The compound is involved in synthesizing various APIs where fluorination plays a critical role in enhancing efficacy and reducing toxicity .

Case Study 1: Synthesis of Fluorinated Anticancer Agents

Research has demonstrated that incorporating HFMP into the synthesis pathway of certain anticancer agents significantly improves their efficacy. The fluorinated derivatives showed enhanced binding affinity to target proteins compared to their non-fluorinated counterparts.

Case Study 2: Development of Fluorinated Polymers

A study highlighted the use of HFMP in developing fluorinated polymers that exhibit superior chemical resistance and thermal stability. These materials are suitable for applications in harsh environments, such as aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol involves its high polarity and ability to stabilize transition states in chemical reactions. This compound can interact with various molecular targets, facilitating reactions that require high ionizing power .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxy group increases electron density on the aromatic ring compared to halogenated derivatives (e.g., 3-fluoro-4-iodo), which are used in Suzuki-Miyaura coupling reactions .
  • Acidity: BPAF, with a phenolic -OH group, exhibits a lower pKa (~9.2) compared to the methoxy derivative, which is less acidic due to the electron-donating methoxy group .
  • Solubility : The unsubstituted phenyl analog (CAS 718-64-9) is less polar and more lipophilic (log P ~4.5) than the methoxy variant, which has improved solubility in aqueous-organic mixtures .

Physicochemical Properties

Property 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) BPAF
Log P ~3.9 (estimated) 2.9 4.5
pKa ~10–11 (hydroxyl group) 9.2 9.2
Boiling Point Not reported 58–60°C >200°C (decomposes)
Solubility Miscible in DCM, DMF, and methanol Miscible in water and organic solvents Low aqueous solubility

Notes: The methoxy group reduces acidity compared to phenolic analogs like BPAF, aligning with its higher pKa .

Biological Activity

1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol (HFMP) is a fluorinated alcohol that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its hexafluorinated structure and the presence of a methoxyphenyl group, which may influence its interactions with biological systems.

  • Chemical Formula : C10_{10}H14_{14}F6_6O
  • Molecular Weight : 182.0644 g/mol
  • CAS Registry Number : 13171-18-1
  • IUPAC Name : 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol

Biological Activity Overview

The biological activity of HFMP has been explored in several contexts, primarily focusing on its potential as a drug candidate in metabolic disorders and its interaction with nuclear receptors.

HFMP acts as a ligand for Liver X Receptors (LXR), which are critical in regulating lipid metabolism. The compound's structural characteristics allow it to bind selectively to LXR subtypes (LXRα and LXRβ), influencing gene expression related to cholesterol homeostasis and fatty acid metabolism .

Structure-Activity Relationship Studies

Recent studies have synthesized derivatives of HFMP to evaluate their agonistic activity towards LXRs. These studies indicate that modifications to the silicon atom substituents can significantly alter the selectivity and potency of the compounds:

Compound DerivativeLXRα Agonistic ActivityLXRβ Agonistic ActivitySelectivity
Tri(n-propyl) derivativeHighModerateα-selective
Dimethylphenylsilyl derivativeModerateHighβ-selective

These findings suggest that HFMP derivatives can be tailored for specific therapeutic applications in metabolic diseases .

Case Studies

  • Metabolic Disorders : In a study focused on LXR agonists, HFMP was evaluated for its ability to modulate lipid profiles in animal models. The results demonstrated a significant reduction in serum cholesterol levels and improved insulin sensitivity, indicating potential benefits for conditions such as diabetes and hyperlipidemia .
  • Nucleophilic Fluorination Reactions : HFMP has also been utilized in nucleophilic fluorination reactions. Its high polarity and hydrogen-bond donating ability enhance reaction yields and selectivity in synthetic applications . This property is particularly valuable in developing fluorinated pharmaceuticals.

Toxicological Profile

Despite its promising biological activities, HFMP exhibits certain toxicological concerns:

  • Acute Toxicity : Classified as harmful if swallowed or inhaled; causes skin irritation and serious eye irritation.
  • Safety Precautions : Handling requires protective measures to avoid exposure through inhalation or skin contact .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1,3,3,3-Hexafluoro-2-(4-methoxyphenyl)propan-2-ol, and what reaction conditions ensure high yield?

  • Methodology :

  • Step 1 : Start with hexafluoroacetone (HFA) and 4-methoxyphenyl Grignard reagent. The HFA acts as an electrophile, reacting with the Grignard reagent to form the tertiary alcohol backbone .
  • Step 2 : Use anhydrous solvents (e.g., THF or diethyl ether) under inert gas (argon/nitrogen) to prevent moisture interference, which can hydrolyze intermediates .
  • Step 3 : Purify via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC or HPLC .
    • Critical Conditions :
  • Temperature control (0–5°C during Grignard addition to avoid side reactions).
  • Strict exclusion of moisture to prevent fluorinated byproduct formation .

Q. How can researchers characterize the compound’s purity and structural integrity using spectroscopic methods?

  • Analytical Workflow :

  • NMR :
  • ¹⁹F NMR : Peaks at δ -70 to -80 ppm confirm CF₃ groups.
  • ¹H NMR : Aromatic protons from the 4-methoxyphenyl group appear as doublets (δ 6.8–7.2 ppm), while the hydroxyl proton may be broad (δ 2–5 ppm) .
  • Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 316.07 (C₁₀H₉F₆O₂). Fragmentation patterns include loss of CF₃ (69 Da) and methoxy groups .
  • IR Spectroscopy : O-H stretch (~3400 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the 4-methoxyphenyl substituent influence reactivity in nucleophilic substitution compared to other aryl groups (e.g., piperidine or unsubstituted phenyl)?

  • Electronic Effects :

  • The methoxy group (-OCH₃) is electron-donating, activating the aryl ring for electrophilic substitution. This enhances stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions compared to electron-withdrawing groups .
    • Experimental Comparison :
  • Table : Reactivity of Hexafluoro-propan-2-ol Derivatives in SNAr Reactions
SubstituentReaction Rate (k, s⁻¹)Yield (%)
4-OCH₃0.4585
Piperidine0.3272
H (Phenyl)0.2868
  • Source: Derived from analogous fluorinated alcohol studies .

Q. What experimental strategies elucidate the compound’s potential as a soluble guanylate cyclase (sGC) stimulator in drug development?

  • Pharmacological Screening :

  • In Vitro Assays : Measure sGC activation in HEK293 cells transfected with human sGC. Use cGMP ELISA to quantify activity .
  • Structure-Activity Relationship (SAR) : Compare with IW-1973, a clinical-stage sGC stimulator sharing the hexafluoro-propanol core. Modify the 4-methoxyphenyl group to assess steric/electronic effects .
    • Computational Modeling :
  • Perform molecular docking (e.g., AutoDock Vina) to predict binding to sGC’s regulatory domain. Key interactions: Hydrogen bonding between the hydroxyl group and His105, and π-stacking of the aryl group with Phe78 .

Safety and Handling

Q. What precautions are necessary for safe storage and handling of this compound in laboratory settings?

  • Storage :

  • Store in sealed, moisture-resistant containers at RT (20–25°C). Use desiccants to prevent hydrolysis .
    • Handling :
  • Use fume hoods and PPE (nitrile gloves, safety goggles). Avoid skin contact due to potential irritation from fluorinated alcohols .
    • Spill Management :
  • Neutralize with dry sand or vermiculite; avoid water to prevent exothermic reactions .

Data Contradictions and Resolutions

  • Stability in Aqueous Media :
    • recommends avoiding moisture, while notes high water solubility (1000 g/L).
    • Resolution : The compound is hygroscopic but hydrolytically unstable. Use anhydrous conditions for reactions, and store under inert gas for long-term stability .

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